Bactericin - 136958-84-4

Bactericin

Catalog Number: EVT-1521248
CAS Number: 136958-84-4
Molecular Formula: C7H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bactericins are typically produced by Gram-positive bacteria, particularly lactic acid bacteria. For instance, pediocin PA-1 is produced by Pediococcus acidilactici, while other bactericins are derived from Lactococcus lactis and Enterococcus faecium. The production of these peptides is often regulated by environmental factors, including nutrient availability and stress conditions .

Classification

Bactericins are generally classified into three main categories:

  • Class I: Lantibiotics, which contain unusual amino acids and are heat-stable.
  • Class II: Non-lantibiotic bactericins that include various structural types, such as linear or cyclic peptides.
  • Class III: Large bacteriocins that may consist of multiple peptide chains.
Synthesis Analysis

Methods

The synthesis of bactericins can be achieved through various methods, including both natural extraction from producing organisms and synthetic approaches. The latter has gained traction due to the challenges associated with natural production, such as low yields and instability during purification .

Technical Details

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of peptides on a solid support, facilitating the purification process after synthesis. The two main strategies in SPPS are linear synthesis and convergent synthesis, with the latter allowing for the assembly of larger peptides from smaller fragments .
  2. Nonribosomal Peptide Synthetases (NRPS): Many bactericins are synthesized via NRPS pathways, which operate through a thiotemplate mechanism that assembles amino acids into polypeptides without ribosomes .
Molecular Structure Analysis

Structure

Bactericins exhibit diverse molecular structures, often characterized by specific motifs that contribute to their antimicrobial activity. For example, pediocin PA-1 features a distinct disulfide bond arrangement critical for its stability and function .

Data

The molecular weight of bactericins varies widely; for instance, pediocin PA-1 has a molecular weight of approximately 4625 Da. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to elucidate their conformations .

Chemical Reactions Analysis

Reactions

Bactericins undergo various chemical reactions during their synthesis and modification. Key reactions include:

  • Peptide Bond Formation: Essential for assembling the amino acid sequence.
  • Disulfide Bond Formation: Important for stabilizing the three-dimensional structure of many bactericins.

Technical Details

Mechanism of Action

Process

Bactericins exert their antimicrobial effects primarily through interaction with bacterial cell membranes. They typically bind to specific receptors on target bacteria, leading to membrane permeabilization or disruption of key cellular processes .

Data

Studies have shown that bactericins can inhibit the growth of pathogens at low concentrations (e.g., minimum inhibitory concentration values in nanomolar ranges). For instance, pediocin PA-1 has demonstrated effectiveness against Listeria monocytogenes with a minimum inhibitory concentration of 6.8 nM .

Physical and Chemical Properties Analysis

Physical Properties

Bactericins are generally soluble in water but can exhibit varying degrees of stability depending on their structure. Many are sensitive to heat and pH changes.

Chemical Properties

  • Stability: Bactericins can degrade under harsh conditions; modifications during synthesis aim to enhance stability.
  • Activity Spectrum: Their antimicrobial activity is often narrow, targeting specific bacterial strains while sparing others .
Applications

Bactericins have significant potential in scientific research and clinical applications:

  • Food Preservation: They are used as natural preservatives in food products to inhibit spoilage bacteria.
  • Therapeutics: Research is ongoing into their use as alternatives to traditional antibiotics, particularly in combating antibiotic-resistant pathogens.
  • Biotechnology: Bactericins serve as tools in synthetic biology for designing novel antimicrobial agents with tailored properties .
Introduction to Bacteriocins

Historical Discovery and Evolution of Bacteriocin Research

The discovery of bacteriocins dates to 1925, when André Gratia observed Escherichia coli producing a heat-stable substance that inhibited closely related strains. Termed "colicins," these molecules became the founding archetype of bacteriocin research [9]. The subsequent identification of nisin from Lactococcus lactis in 1933 marked a pivotal milestone, leading to its commercial adoption as a food preservative by the 1950s. By 1988, nisin gained FDA approval for use in pasteurized processed cheese, cementing its role as the first commercially significant bacteriocin [2] [10].

The advent of genomic sequencing in the 21st century revolutionized bacteriocin discovery. Bioinformatics tools like BAGEL4 and antiSMASH enabled mining of bacteriocin gene clusters across diverse microbiomes, revealing that >99% of bacteria likely encode at least one bacteriocin. This uncovered unprecedented structural diversity, including circular bacteriocins (e.g., pumilarin) and siderophore-microcins (e.g., microcin E492) with novel mechanisms of action [1] [7].

Definition and Fundamental Characteristics of Bacteriocins

Definition: Bacteriocins are ribosomally synthesized antimicrobial peptides or proteins that exert bactericidal or bacteriostatic effects primarily against phylogenetically related strains. Producers exhibit self-immunity through dedicated protective mechanisms [5] [8].

Key Characteristics:

  • Structural Diversity: Molecular weights range from <1 kDa (darobactin) to >80 kDa (tailocins), with variable post-translational modifications (PTMs) [1].
  • Stability: Retain activity after pasteurization (80°C/30 min), freezing, and in low pH environments (pH 2–6) [9].
  • Sensitivity: Degraded by proteolytic enzymes (trypsin, proteinase K) but resistant to lipases and organic solvents [6].
  • Genetic Encoding: Typically plasmid-borne (e.g., colicins) or chromosomally located operons containing structural, immunity, and transporter genes [7].

Classification Systems:Modern classification integrates producer phylogeny, PTMs, and mechanisms of action:

Table 1: Bacteriocin Classification and Representative Examples

ClassSubclassDefining FeaturesExamplesProducers
Class I (Modified)LanthipeptidesLanthionine rings, <5 kDaNisin, GalliderminLactococcus lactis
SactipeptidesSulfur-α-carbon thioether crosslinksRuminococcin CRuminococcus gnavus
MicrocinsSiderophore modifications, <10 kDaMicrocin E492, Microcin J25Escherichia coli
Class II (Unmodified)Pediocin-likeYGNGVXC motif, anti-listerial activityPediocin PA-1, Leucocin APediococcus acidilactici
Two-peptideSynergistic α/β componentsPlantaricin EF, Lactococcin GLactobacillus plantarum
LeaderlessNo N-terminal leader peptideEnterocin DD14, Aureocin A53Enterococcus faecalis
Class III (Large Proteins)BacteriolysinsCell wall degradation, >10 kDaLysostaphinStaphylococcus simulans
Non-lyticMembrane depolarizationKlebicin KvarMKlebsiella pneumoniae

Source: Alvarez-Sieiro et al. (2016) as adapted from [1] [5] [8]

Bacteriocins vs. Conventional Antibiotics: Comparative Analysis

Bacteriocins and antibiotics diverge fundamentally in biosynthesis, spectrum of activity, and ecological impact:

Mechanistic Differences:

  • Biosynthesis: Bacteriocins are ribosomally synthesized with dedicated immunity proteins (e.g., NisI for nisin), whereas antibiotics are secondary metabolites synthesized via multi-enzyme complexes [6] [10].
  • Target Specificity: Bacteriocins employ receptor-mediated targeting (e.g., nisin binds lipid II, microcins use siderophore receptors), enabling strain-level precision. Antibiotics like β-lactams act generically on conserved structures [1] [5].
  • Resistance Development: Bacteriocin resistance requires mutations in receptor genes (e.g., man-PTS for class IIa), conferring narrow fitness costs. Antibiotic resistance often involves horizontal gene transfer of broad-spectrum efflux pumps or modifying enzymes [6].

Ecological and Therapeutic Advantages:

  • Microbiome Preservation: Bacteriocins exhibit species-selective activity. In murine models, Eudragit-coated klebicin KvarM reduced K. pneumoniae colonization by 99% without altering commensal diversity, whereas ciprofloxacin caused significant dysbiosis [3].
  • Potency: Function at nanomolar concentrations (e.g., nisin at 0.01–0.1 μM) versus micromolar ranges for most antibiotics [10].
  • Synergy: Enhance conventional antibiotics; microcin J25 sensitizes Salmonella to ampicillin by disrupting membrane potential [5].

Table 2: Comparative Analysis of Bacteriocins vs. Antibiotics

ParameterBacteriocinsConventional Antibiotics
Molecular OriginRibosomal synthesisNon-ribosomal enzymatic synthesis
Genetic BasisPlasmid or chromosomal operonsSecondary metabolite gene clusters
Spectrum of ActivityNarrow (strain- to species-level)Broad (genus- or family-level)
Primary MechanismReceptor-mediated pore formation/DNaseInhibition of conserved cellular processes
Resistance DevelopmentLow frequency, fitness costsHigh frequency, minimal fitness costs
Impact on MicrobiomeSpecies-specific, minimal disruptionNon-selective, dysbiosis-inducing

Source: Cotter et al. (2013) and recent murine studies [3] [6]

Ecological Roles of Bacteriocins in Microbial Communities

Bacteriocins function as keystone mediators in microbial ecosystems through three primary mechanisms:

Competitive Exclusion

In nutrient-limited environments, bacteriocin production confers a fitness advantage. In vitro experiments with E. coli colicin producers demonstrate up to 1,000-fold competitive enhancement against sensitive strains in biofilm models. This aligns with the "killing-for-resources" hypothesis, where bacteriocins eliminate competitors to access scarce nutrients [4] [7].

Niche Adaptation

Bacteriocin gene clusters undergo rapid horizontal transfer, facilitating microbiome evolution. In the human gut, 46 distinct bacteriocin clusters were identified across 33 ruminal bacteria, including lanthipeptides and sactipeptides. This diversity enables strains to carve specialized niches; for example, Lactobacillus salivarius bacteriocins selectively inhibit enteropathogens without disrupting commensal bifidobacteria [5] [7].

Community Signaling

Beyond killing, sublethal bacteriocin concentrations modulate gene expression. Nisin at 1% MIC induces biofilm dispersal in Staphylococcus via agr quorum sensing. Similarly, microcin C acts as an interkingdom signal, altering virulence in Salmonella through phoP/phoQ regulation [7].

Evolutionary Trade-offs

Bacteriocin production imposes metabolic costs (15–30% reduced growth rate in P. aeruginosa pyocin producers). This creates balanced polymorphisms where producers and non-producers coexist in dynamic equilibrium—a phenomenon modeled in in silico ecosystems [4] [7].

Properties

CAS Number

136958-84-4

Product Name

Bactericin

Molecular Formula

C7H13NO2

Synonyms

Bactericin

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